molecular formula C7H8N2O3 B13715085 O-(2-Methyl-4-nitrophenyl)hydroxylamine CAS No. 94832-63-0

O-(2-Methyl-4-nitrophenyl)hydroxylamine

Cat. No.: B13715085
CAS No.: 94832-63-0
M. Wt: 168.15 g/mol
InChI Key: WMJNTKUERKUBNG-UHFFFAOYSA-N
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Description

O-(2-Methyl-4-nitrophenyl)hydroxylamine: is an organic compound with the molecular formula C7H8N2O3. It is characterized by the presence of a hydroxylamine group attached to a 2-methyl-4-nitrophenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(2-Methyl-4-nitrophenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines, which are useful intermediates in various chemical syntheses.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: O-(2-Methyl-4-nitrophenyl)hydroxylamine is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Biochemical Studies: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.

Industry:

    Dye Manufacturing: The compound is used in the production of dyes and pigments.

    Polymer Synthesis: It is employed in the synthesis of polymers with specific properties.

Mechanism of Action

Mechanism: O-(2-Methyl-4-nitrophenyl)hydroxylamine exerts its effects through its reactive hydroxylamine group. This group can participate in various chemical reactions, including nucleophilic addition and substitution. The compound can interact with molecular targets such as enzymes and proteins, altering their activity and function.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by modifying their active sites.

    Proteins: It can bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

    O-(4-Nitrophenyl)hydroxylamine: Similar in structure but lacks the methyl group at the 2-position.

    O-(2-Nitrophenyl)hydroxylamine: Similar but has a nitro group at the 2-position instead of the 4-position.

    O-(2-Methyl-5-nitrophenyl)hydroxylamine: Similar but has the nitro group at the 5-position.

Uniqueness: O-(2-Methyl-4-nitrophenyl)hydroxylamine is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and applications. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

94832-63-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

O-(2-methyl-4-nitrophenyl)hydroxylamine

InChI

InChI=1S/C7H8N2O3/c1-5-4-6(9(10)11)2-3-7(5)12-8/h2-4H,8H2,1H3

InChI Key

WMJNTKUERKUBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])ON

Origin of Product

United States

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